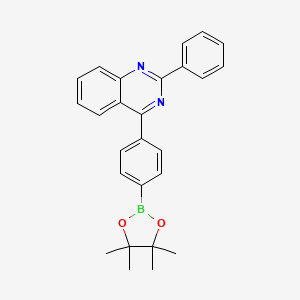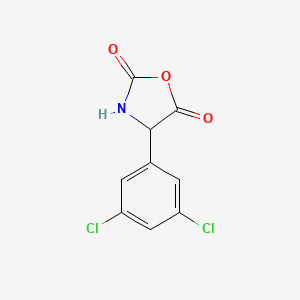
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, making it a unique and valuable molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid typically involves cycloaddition reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts such as Cu(I) or Ru(II). These methods are efficient but can be costly and generate significant waste. Therefore, there is a growing interest in developing metal-free synthetic routes that are more eco-friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The bromo and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve moderate temperatures and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Applications De Recherche Scientifique
5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid: This compound is similar but lacks the bromo substituent, which can significantly alter its chemical and biological properties.
4-Bromo-5-(2,4-difluorophenyl)isoxazole: Another closely related compound with similar structural features.
Uniqueness
The presence of both bromo and fluoro substituents on the phenyl ring makes 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylic Acid unique. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C10H4BrF2NO3 |
|---|---|
Poids moléculaire |
304.04 g/mol |
Nom IUPAC |
5-(4-bromo-2,6-difluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H4BrF2NO3/c11-4-1-5(12)9(6(13)2-4)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16) |
Clé InChI |
GHCYFERAFNFTGV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C2=CC(=NO2)C(=O)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)







![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)

![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)

